2,2-dimethyl-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]propanamide
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Overview
Description
2,2-DIMETHYL-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE is a synthetic organic compound with a complex molecular structure. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzimidazole core, followed by the introduction of the pentyl group and the propanamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
2,2-DIMETHYL-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-DIMETHYL-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE include other benzimidazole derivatives, such as:
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 2-Methyl-1-pentanol
- 2,2-Dimethyl-1,3-propanediol
Uniqueness
What sets 2,2-DIMETHYL-N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE apart from similar compounds is its unique combination of functional groups and molecular structure, which confer specific properties and activities
Properties
Molecular Formula |
C18H27N3O |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C18H27N3O/c1-5-6-9-12-21-15-11-8-7-10-14(15)20-16(21)13-19-17(22)18(2,3)4/h7-8,10-11H,5-6,9,12-13H2,1-4H3,(H,19,22) |
InChI Key |
TVIMCGLEZDJDOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CNC(=O)C(C)(C)C |
Origin of Product |
United States |
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